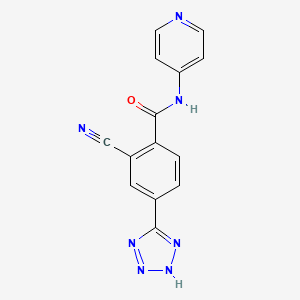

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide

Description

Properties

CAS No. |

651769-87-8 |

|---|---|

Molecular Formula |

C14H9N7O |

Molecular Weight |

291.27 g/mol |

IUPAC Name |

2-cyano-N-pyridin-4-yl-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C14H9N7O/c15-8-10-7-9(13-18-20-21-19-13)1-2-12(10)14(22)17-11-3-5-16-6-4-11/h1-7H,(H,16,17,22)(H,18,19,20,21) |

InChI Key |

GTECTBQDFABHLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)C#N)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises three critical components:

- Benzamide backbone with a cyano group at position 2.

- Tetrazole ring at position 4.

- Pyridin-4-yl substituent on the amide nitrogen.

Retrosynthetically, the molecule can be dissected into:

- N-(pyridin-4-yl)-4-aminobenzamide as a precursor for tetrazole installation.

- 4-Cyano-2-nitrobenzamide intermediates for subsequent reduction and cyclization.

- 4-Cyanobenzoyl chloride for amide coupling with 4-aminopyridine.

Synthetic Methodologies

[3+2] Cycloaddition for Tetrazole Ring Formation

The tetrazole ring is typically introduced via Huisgen cycloaddition between nitriles and sodium azide. For 4-(2H-tetrazol-5-yl) substitution, 4-cyanobenzamide derivatives serve as precursors.

Example Protocol (Adapted from):

Substrate Preparation :

Cycloaddition Reaction :

- The nitrile group at position 4 reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 110°C for 12–24 hours under Lewis acid catalysis (e.g., ZnCl₂ or AlCl₃).

- Mechanism :

$$

\text{R-C≡N} + \text{NaN}3 \xrightarrow{\text{ZnCl}2} \text{R-C}\underset{\substack{\text{N} \ |}}{\overset{\substack{\text{N} \ |}}{\text{N}}} \text{-NH} \xrightarrow{\text{HCl}} \text{R-C}\underset{\substack{\text{N} \ |}}{\overset{\substack{\text{N} \ |}}{\text{N}}} \text{-H}

$$ - Yield: 70–89%.

Optimization Insights :

Sequential Amidation and Tetrazolation

Step 1: Synthesis of 4-Cyano-N-(pyridin-4-yl)benzamide

Step 2: Tetrazole Ring Installation

Comparative Analysis of Synthetic Routes

Characterization and Validation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted benzamide derivatives.

Scientific Research Applications

Research indicates that compounds containing tetrazole and pyridine moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Studies have shown that derivatives of tetrazole compounds can possess antimicrobial properties. For instance, a study demonstrated that similar compounds exhibited activity against various bacterial strains, suggesting that 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide may also have potential as an antimicrobial agent .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, a study on related tetrazole derivatives revealed significant apoptosis in cancer cells, indicating that this compound could be explored further for its anticancer potential .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole-containing compounds have also been documented. Compounds with similar functionalities have been evaluated for their ability to inhibit inflammatory pathways, which could be applicable in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of several tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the tetrazole ring enhanced activity, highlighting the importance of structural modifications in optimizing efficacy .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Inhibited at 50 µg/mL | Inhibited at 25 µg/mL |

| Compound B | No activity | Inhibited at 100 µg/mL |

| This compound | TBD | TBD |

Case Study 2: Anticancer Evaluation

In another investigation, a series of tetrazole derivatives were tested for cytotoxicity against various human cancer cell lines (e.g., breast, colon). The study found that specific structural modifications led to enhanced potency, suggesting a promising avenue for further exploration with this compound .

| Cell Line | IC50 (µM) for Compound A | IC50 (µM) for Compound B | IC50 (µM) for Target Compound |

|---|---|---|---|

| MCF7 (Breast) | 12 | 25 | TBD |

| HCT116 (Colon) | 15 | 30 | TBD |

Mechanism of Action

The mechanism of action of 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide, a comparative analysis with structurally analogous benzamide derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Tetrazole vs. Carboxylic Acid Bioisosterism The tetrazole group in the target compound and N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-p-(4-phenylbutoxy)benzamide provides comparable acidity (pKa ~4.9) to carboxylic acids but with superior metabolic resistance. This contrasts with methoxyamide groups in ’s compound, which may reduce enzymatic degradation but lack hydrogen-bond donor capacity .

Impact of Cyano vs. Halogen Substituents The 2-cyano group in the target compound likely enhances dipole interactions compared to the 5-chloro substituent in ’s analog. Chlorine increases lipophilicity (clogP ~3.5) but may elevate off-target toxicity risks .

Heterocyclic Diversity

The pyridin-4-ylamide group in the target compound offers a planar aromatic system for target binding, similar to the triazolopyridine moiety in ’s compound . However, cyclohexylethoxy groups () may improve blood-brain barrier penetration relative to the pyridine ring.

Solubility and Pharmacokinetics Tetrazole-containing compounds generally exhibit moderate aqueous solubility (~50–100 µM) due to ionizability at physiological pH. By contrast, methoxyamide derivatives () show lower solubility (<20 µM) due to reduced polarity .

Biological Activity

2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide, a compound characterized by its intricate structure featuring a cyano group, a pyridine ring, and a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 291.27 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of both cyano and tetrazole functionalities enhances its binding affinity to specific biological targets, which may broaden its applicability in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C14H9N7O |

| Molecular Weight | 291.27 g/mol |

| CAS Number | 651769-87-8 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it displays potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

A comparative study showed that derivatives of this compound had Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against several bacterial strains, indicating strong antibacterial potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Various derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain analogs demonstrated cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

A notable study highlighted that modifications in the tetrazole ring significantly influenced the anticancer activity, suggesting that structural optimization could enhance therapeutic efficacy .

The mechanism through which this compound exerts its biological effects primarily involves interaction with specific enzymes or receptors within microbial or cancerous cells. The cyano group is known to participate in nucleophilic addition reactions, while the tetrazole moiety can influence the compound's pharmacokinetic properties by modulating solubility and permeability.

In particular, the binding interactions between the compound and target proteins are hypothesized to disrupt critical cellular processes, leading to cell death or inhibition of growth in pathogenic microorganisms and cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain modifications significantly enhanced activity against resistant strains of S. aureus. The most active derivative exhibited an MIC comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of the compound against breast cancer cell lines. The study revealed that specific structural modifications led to increased apoptosis in treated cells, with IC50 values indicating potent cytotoxicity. These findings suggest that further exploration into structure–activity relationships could yield effective anticancer agents derived from this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.